rac-(1R,5S)-bicyclo[3.1.0]hexan-2-one
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Overview
Description
rac-(1R,5S)-bicyclo[310]hexan-2-one is a bicyclic compound with a unique structure that includes a three-membered ring fused to a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S)-bicyclo[3.1.0]hexan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of a suitable diene or enone precursor using a strong base or acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S)-bicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or hydroxylated derivatives
Scientific Research Applications
rac-(1R,5S)-bicyclo[3.1.0]hexan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of rac-(1R,5S)-bicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,5S)-3-oxabicyclo[3.1.0]hexan-2-one
- rac-(1R,5S)-1-(m-Tolyl)-3-oxabicyclo[3.1.0]hexan-2-one
- rac-(1R,5S)-1-(4-Methoxyphenyl)-3-oxabicyclo[3.1.0]hexan-2-one
Uniqueness
rac-(1R,5S)-bicyclo[3.1.0]hexan-2-one is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Properties
CAS No. |
1807941-54-3 |
---|---|
Molecular Formula |
C6H8O |
Molecular Weight |
96.1 |
Purity |
95 |
Origin of Product |
United States |
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